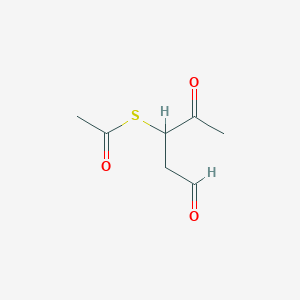![molecular formula C5H11N3O B14629388 (1E)-3-[2-(Ethenyloxy)ethyl]-1-methyltriaz-1-ene CAS No. 54717-44-1](/img/structure/B14629388.png)
(1E)-3-[2-(Ethenyloxy)ethyl]-1-methyltriaz-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1E)-3-[2-(Ethenyloxy)ethyl]-1-methyltriaz-1-ene is an organic compound that features a triazene group, which is a functional group consisting of a chain of three nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-3-[2-(Ethenyloxy)ethyl]-1-methyltriaz-1-ene can be achieved through a multi-step process involving the formation of the triazene group and the attachment of the ethenyloxyethyl moiety. One common method involves the reaction of an appropriate alkyl halide with sodium azide to form an alkyl azide, which is then reduced to the corresponding amine. This amine can then be reacted with nitrous acid to form the triazene group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(1E)-3-[2-(Ethenyloxy)ethyl]-1-methyltriaz-1-ene can undergo various types of chemical reactions, including:
Oxidation: The triazene group can be oxidized to form corresponding oxides.
Reduction: Reduction of the triazene group can lead to the formation of amines.
Substitution: The ethenyloxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Oxides of the triazene group.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in cancer therapy as a prodrug that releases active compounds upon metabolic activation.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (1E)-3-[2-(Ethenyloxy)ethyl]-1-methyltriaz-1-ene involves its interaction with specific molecular targets. The triazene group can undergo metabolic activation to release reactive intermediates that can interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1E)-3-[2-(Ethenyloxy)ethyl]-1-methyltriaz-1-ene: can be compared to other triazene compounds such as:
Uniqueness
- Structural Uniqueness : The presence of the ethenyloxyethyl group distinguishes this compound from other triazene compounds, potentially imparting unique chemical and biological properties.
- Reactivity : The specific arrangement of functional groups can influence the reactivity and stability of the compound, making it suitable for specific applications that other triazene compounds may not be able to fulfill.
Propriétés
Numéro CAS |
54717-44-1 |
|---|---|
Formule moléculaire |
C5H11N3O |
Poids moléculaire |
129.16 g/mol |
Nom IUPAC |
2-ethenoxy-N-(methyldiazenyl)ethanamine |
InChI |
InChI=1S/C5H11N3O/c1-3-9-5-4-7-8-6-2/h3H,1,4-5H2,2H3,(H,6,7) |
Clé InChI |
MXLFBLVRUXFGPY-UHFFFAOYSA-N |
SMILES canonique |
CN=NNCCOC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[1-(2,2-Dimethylhydrazinyl)ethylidene]-5-methylhexan-2-one](/img/structure/B14629305.png)
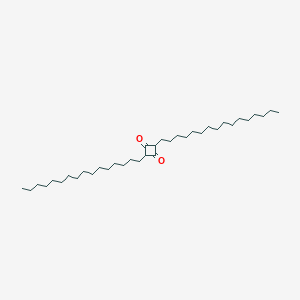

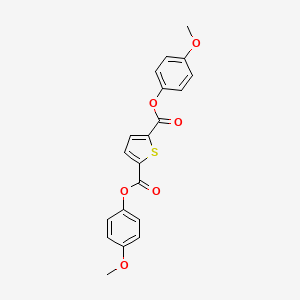
![2-[(2,2-Diethoxyethyl)sulfanyl]pyrimidine](/img/structure/B14629337.png)
![2-[(2,2-Diethoxyethyl)sulfanyl]pyrimidine](/img/structure/B14629346.png)
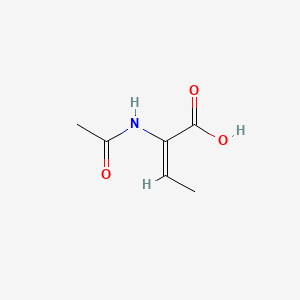


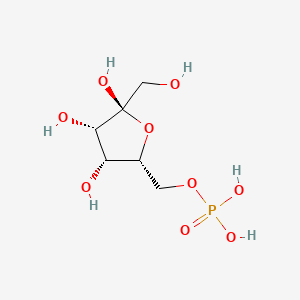

![(3aR,6aS)-5-Butylhexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B14629391.png)

